

Application Notes: Tetraacids for Formaldehyde-Free Permanent Press Finishes in Textiles

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Compound of Interest

Compound Name: Tetraacid

Cat. No.: B1331178

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Introduction

The textile industry has progressively moved towards more sustainable and safer chemical treatments for fabrics. One significant area of advancement is the development of formaldehyde-free permanent press finishes for cellulosic fabrics like cotton. **Tetraacids**, a class of polycarboxylic acids, have emerged as a leading technology to impart wrinkle resistance, smooth drying properties, and dimensional stability to garments without the health and environmental concerns associated with formaldehyde-based resins. These acids function by crosslinking the cellulose chains within the cotton fibers, creating a durable, resilient network that helps the fabric retain its shape.

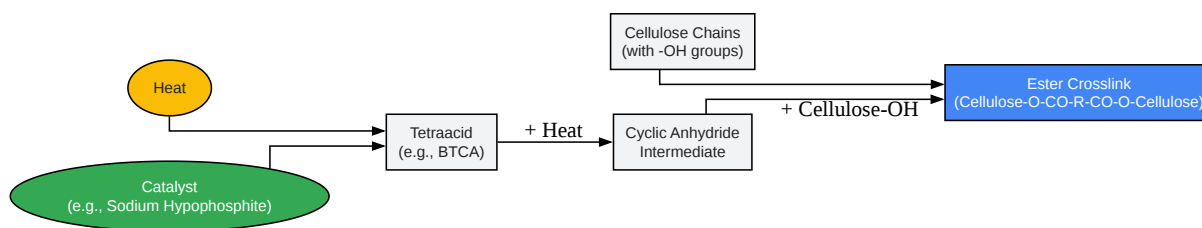
This document provides detailed application notes and protocols for the use of **tetraacids** in creating permanent press clothing, targeted towards researchers and textile scientists.

Chemical Mechanism of Action

The permanent press effect is achieved by creating ester crosslinks between the polycarboxylic acid molecules and the hydroxyl groups of the cellulose chains in the cotton fibers. This reaction is typically facilitated by heat and a catalyst, most commonly a phosphorus-containing compound like sodium hypophosphite.

The process involves two key steps:

- **Anhydride Formation:** Upon heating, two adjacent carboxyl groups on the **tetraacid** molecule dehydrate to form a cyclic anhydride intermediate.
- **Esterification:** This reactive anhydride then reacts with the hydroxyl groups of two different cellulose polymer chains, forming two ester bonds. This creates a stable crosslink that holds the cellulose chains in place, imparting wrinkle resistance.



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Caption: Chemical pathway of cellulose crosslinking by a **tetraacid**.

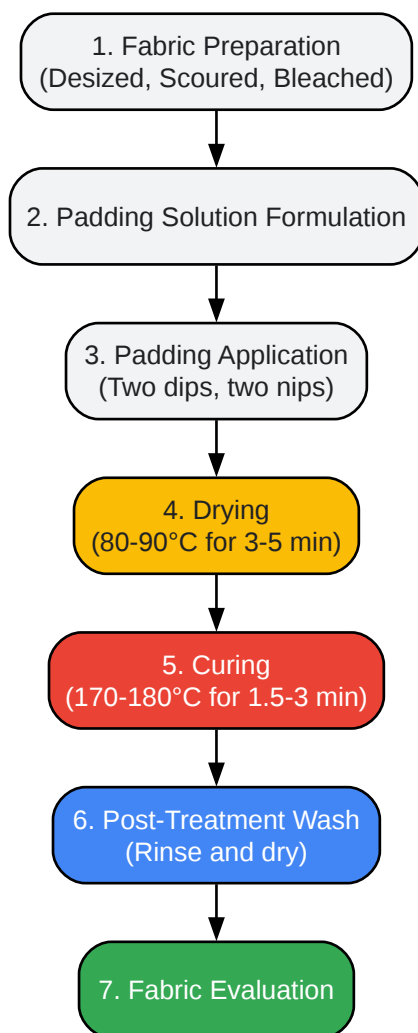
Experimental Protocols

1. Materials and Reagents

- **Fabric:** 100% cotton, desized, scoured, and bleached, cut to desired dimensions.
- **Tetraacid:** 1,2,3,4-Butanetetracarboxylic Acid (BTCA).
- **Catalyst:** Sodium hypophosphite monohydrate (SHP).
- **Wetting Agent:** Non-ionic surfactant.
- **Softener:** Polyethylene-based softener (optional).
- **Reagents:** Sodium carbonate, acetic acid, distilled water.

2. Protocol for Application of BTCA Permanent Press Finish

This protocol outlines the standard "pad-dry-cure" method for applying a BTCA finish to cotton fabric.



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Caption: Workflow for applying a permanent press finish.

Step-by-Step Methodology:

- Padding Solution Preparation:
 - Prepare an aqueous solution containing 6-8% (w/w) BTCA and 6-8% (w/w) SHP as the catalyst.
 - Add 0.1% (w/w) of a non-ionic wetting agent to ensure uniform fabric wetting.

- Adjust the pH of the solution to 2.5-3.5 using sodium carbonate.
- Add a softener (e.g., 1-2% polyethylene softener) if desired to improve fabric hand-feel.
- Ensure all components are fully dissolved in distilled water.
- Fabric Application (Padding):
 - Immerse the pre-weighed cotton fabric sample into the padding solution.
 - Pass the saturated fabric through a laboratory padder (nip rollers).
 - The pressure of the padder should be adjusted to achieve a wet pick-up of 70-80%. This means the treated fabric should weigh 70-80% more than its initial dry weight.
- Drying:
 - Immediately after padding, dry the fabric in a pre-heated oven or on a pin frame at 80-90°C for 3-5 minutes. This step removes water before the high-temperature curing.
- Curing:
 - Transfer the dried fabric to a high-temperature oven for curing.
 - Cure the fabric at 170-180°C for 1.5-3 minutes. This is the critical step where the crosslinking reaction occurs.
- Post-Washing:
 - After curing, thoroughly rinse the fabric in warm water, followed by a cold water rinse, to remove any unreacted chemicals.
 - A mild alkaline wash (e.g., with 0.1% sodium carbonate) can be performed to neutralize any remaining acid.
 - Finally, tumble dry the fabric until fully dry.

3. Standard Evaluation Methods

- **Wrinkle Recovery Angle (WRA):** Measured according to AATCC Test Method 66. Higher angles indicate better wrinkle resistance.
- **Tensile Strength:** Measured using a universal testing machine following ASTM D5034 (Grab Test). Results are often reported as percent strength retention compared to an untreated control.
- **Whiteness Index (WI):** Measured using a spectrophotometer according to the CIE Whiteness Index. A lower decrease in WI after treatment is desirable.
- **Durability:** The above properties are typically measured after a specified number of home laundering cycles (e.g., 5, 20, 50 cycles) to assess the permanence of the finish.

Performance Data

The effectiveness of a **tetraacid** permanent press finish is dependent on several factors, including the concentration of the acid and catalyst, and the curing conditions. Below is a summary of typical performance data.

Table 1: Performance of Cotton Fabric Treated with BTCA/SHP Finish

Treatment	WRA (Warp + Fill, degrees)	Tensile Strength Retention (%)	Whiteness Index (CIE)
Untreated Control	160	100%	85
6% BTCA / 6% SHP	285	90%	78
8% BTCA / 8% SHP	300	85%	75

Data compiled from various textile research literature. Curing conditions: 180°C for 2 minutes.

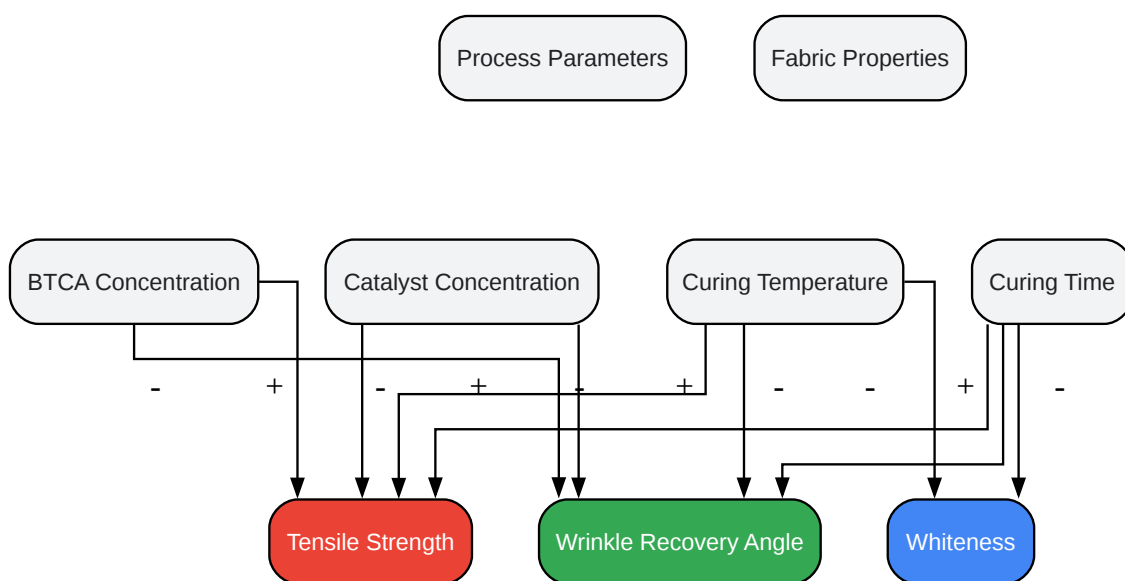
Table 2: Effect of Curing Temperature on Performance (6% BTCA / 6% SHP)

Curing Temperature (°C)	WRA (Warp + Fill, degrees)	Tensile Strength Retention (%)
160	270	95%
170	280	92%
180	285	90%
190	290	83%

Higher curing temperatures improve wrinkle recovery but can lead to greater strength loss.

Key Parameter Relationships and Optimization

The final properties of the treated fabric are a result of a balance between competing factors. Optimizing the process requires understanding these relationships.



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- To cite this document: BenchChem. [Application Notes: Tetraacids for Formaldehyde-Free Permanent Press Finishes in Textiles]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1331178#application-of-tetraacids-in-textile-industry-for-permanent-press-clothing>]

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